

Androstanolone-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Androstanolone-d3

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An In-depth Whitepaper on the Synthesis, Application, and Analysis of a Key Internal Standard in Androgen Research

Introduction

Androstanolone, also known as dihydrotestosterone (DHT), is a potent androgen and a key metabolite of testosterone, playing a crucial role in various physiological and pathological processes.^[1] The accurate quantification of androgens like DHT is paramount in numerous research fields, including endocrinology, oncology, and pharmacology. **Androstanolone-d3** (d3-DHT), a stable isotope-labeled form of Androstanolone, has emerged as an indispensable tool for researchers, primarily serving as an internal standard in mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of **Androstanolone-d3**, its synthesis, its critical role in research, and detailed methodologies for its application.

Chemical and Physical Properties

Androstanolone-d3 is a synthetic isotopologue of Androstanolone where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to its endogenous counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry.

Property	Value
IUPAC Name	(5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Molecular Formula	C ₁₉ H ₂₇ D ₃ O ₂
Molecular Weight	293.47 g/mol
CAS Number	79037-34-6
Synonyms	5α-Androstan-17β-ol-3-one-16,16,17-d ₃ , Dihydrotestosterone-d ₃ , DHT-d ₃

Synthesis of Androstanolone-d₃

The synthesis of deuterated steroids like **Androstanolone-d₃** is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. While various specific synthetic routes exist, a common approach involves the use of deuterated reagents to introduce the deuterium atoms at specific positions on the steroid backbone.

A representative synthesis strategy starts with a suitable steroid precursor, such as androsterone. The process can be broadly outlined as follows:

- **Deuterium Exchange:** The precursor molecule is subjected to a base-catalyzed deuterium exchange reaction. For instance, using a deuterated base like deuterated potassium methoxide in a deuterated solvent can introduce deuterium atoms at specific labile positions.
- **Reduction:** A subsequent reduction step using a deuterated reducing agent, such as sodium borodeuteride, can introduce additional deuterium atoms.
- **Purification:** The final product is then purified using chromatographic techniques to ensure high chemical and isotopic purity.

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References

- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com